![molecular formula C16H18F2N4O B6458280 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine CAS No. 2549020-28-0](/img/structure/B6458280.png)
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
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Overview
Description
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine, also known as DFMP, is a pyrimidine-based compound that has been studied for its potential applications in both scientific research and drug development. It is a synthetic compound that can be synthesized in the laboratory, and is known to have a variety of biochemical and physiological effects.
Scientific Research Applications
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has a wide range of scientific research applications. It has been studied for its potential use as a fluorescent probe for studying protein-protein interactions, as well as its ability to bind to DNA and modulate gene expression. It has also been studied as a potential drug lead for the treatment of certain cancers, as well as for the treatment of diseases such as Alzheimer’s and Parkinson’s.
Mechanism of Action
Target of Action
The primary targets of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. This can impact nucleotide synthesis and the regulation of adenosine function, which are critical for various cellular processes .
Result of Action
The inhibition of ENTs by this compound can lead to reduced nucleoside transport. This can affect nucleotide synthesis and the regulation of adenosine function, potentially impacting various cellular processes .
Advantages and Limitations for Lab Experiments
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, making it an attractive option for research. In addition, it has a wide range of potential applications, making it useful for a variety of research projects. However, there are some limitations to its use in laboratory experiments. For example, it is a synthetic compound, so it is not as widely available as naturally occurring compounds. Additionally, its mechanism of action is not fully understood, so its effects may not be predictable.
Future Directions
There are a number of potential future directions for research on 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine. This compound could be further studied for its potential applications in drug development and the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s. Additionally, further research could be done on its mechanism of action, as well as its effects on gene expression and protein structure and function. Finally, more research could be done on its potential as a fluorescent probe for studying protein-protein interactions.
Synthesis Methods
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine can be synthesized in the laboratory by a variety of methods. One of the most common methods is the reaction of 2,4-difluorobenzaldehyde with 4-[(2,4-difluorophenyl)methyl]piperazine in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. This reaction produces a mixture of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine and its isomer, 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-5-methoxypyrimidine. The mixture can then be separated by column chromatography.
properties
IUPAC Name |
4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c1-23-16-9-15(19-11-20-16)22-6-4-21(5-7-22)10-12-2-3-13(17)8-14(12)18/h2-3,8-9,11H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGTZGOOKPTTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine |
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